molecular formula C10H10N2O2 B11054777 3-(2-hydroxyethyl)-1H-quinoxalin-2-one

3-(2-hydroxyethyl)-1H-quinoxalin-2-one

Cat. No.: B11054777
M. Wt: 190.20 g/mol
InChI Key: XCWICZAXQRJUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-hydroxyethyl)-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline ring system with a hydroxyethyl group attached to the nitrogen atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyethyl)-1H-quinoxalin-2-one typically involves the reaction of 2-chloroquinoxaline with ethanolamine. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyethyl)-1H-quinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The quinoxaline ring can be reduced to form a dihydroquinoxaline derivative.

    Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of 3-(2-carboxyethyl)-1H-quinoxalin-2-one.

    Reduction: Formation of 3-(2-hydroxyethyl)-1,2-dihydroquinoxalin-2-one.

    Substitution: Formation of 3-(2-haloethyl)-1H-quinoxalin-2-one.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyethyl)-1H-quinoxalin-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(2-hydroxyethyl)-1H,3H-quinazoline-2,4-dione: Similar structure with a quinazoline ring instead of a quinoxaline ring.

    3-(2-hydroxyethylamino)quinoline-2,4-dione: Contains a quinoline ring and an amino group instead of a hydroxyethyl group.

Uniqueness

3-(2-hydroxyethyl)-1H-quinoxalin-2-one is unique due to its specific quinoxaline ring system and hydroxyethyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-(2-hydroxyethyl)-1H-quinoxalin-2-one

InChI

InChI=1S/C10H10N2O2/c13-6-5-9-10(14)12-8-4-2-1-3-7(8)11-9/h1-4,13H,5-6H2,(H,12,14)

InChI Key

XCWICZAXQRJUPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.